![molecular formula C27H26N2OS2 B13497784 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13497784.png)
2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentanone core with two ethylidene groups and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between cyclopentanone and benzothiazole derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,5E)-2,5-bis({2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
- (2E,5E)-2,5-bis({2-[(2Z)-3-phenyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one
Uniqueness
Compared to similar compounds, (2E,5E)-2,5-bis({2-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene})cyclopentan-1-one is unique due to its specific ethylidene and benzothiazole substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C27H26N2OS2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3/b19-15+,20-16+,25-17-,26-18- |
Clé InChI |
KNCTWHWLDNORSX-CSRDZSHGSA-N |
SMILES isomérique |
CCN1/C(=C/C=C\2/C(=O)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CC2)/SC5=CC=CC=C15 |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


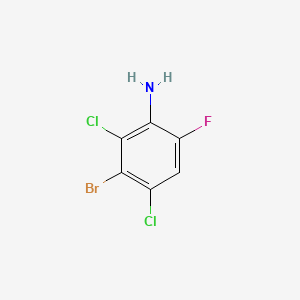

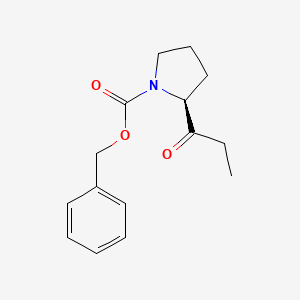
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)

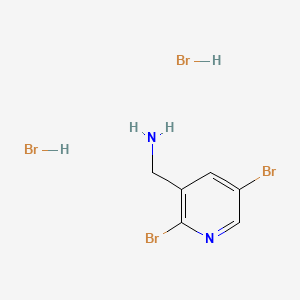
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
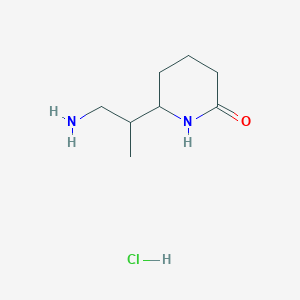
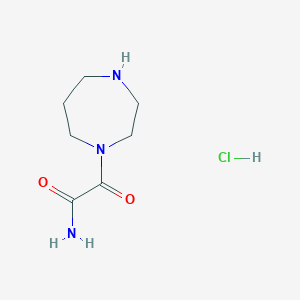
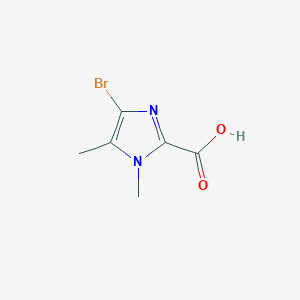
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
